

molecular structure of 4-amino-3-(trifluoromethoxy)benzoic acid

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Compound of Interest

Compound Name:	4-amino-3-(trifluoromethoxy)benzoic Acid
Cat. No.:	B071083

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An In-Depth Technical Guide to **4-Amino-3-(trifluoromethoxy)benzoic Acid**: Molecular Structure, Properties, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique ability to modulate molecular properties. **4-Amino-3-(trifluoromethoxy)benzoic acid** (CAS No: 175278-22-5) stands out as a pivotal building block that harnesses the power of this functional group.^{[1][2]} This guide offers a comprehensive technical overview of its molecular structure, physicochemical properties, and its critical role as a versatile intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds.^{[1][3]}

Part 1: Molecular Architecture and Physicochemical Profile

The structural foundation of **4-amino-3-(trifluoromethoxy)benzoic acid** is a disubstituted benzoic acid core. The molecule features an amine (-NH₂) group and a trifluoromethoxy (-OCF₃) group positioned on the aromatic ring, influencing its chemical reactivity and biological interactions.

Caption: 2D structure of **4-amino-3-(trifluoromethoxy)benzoic acid**.

Key Identifiers and Properties

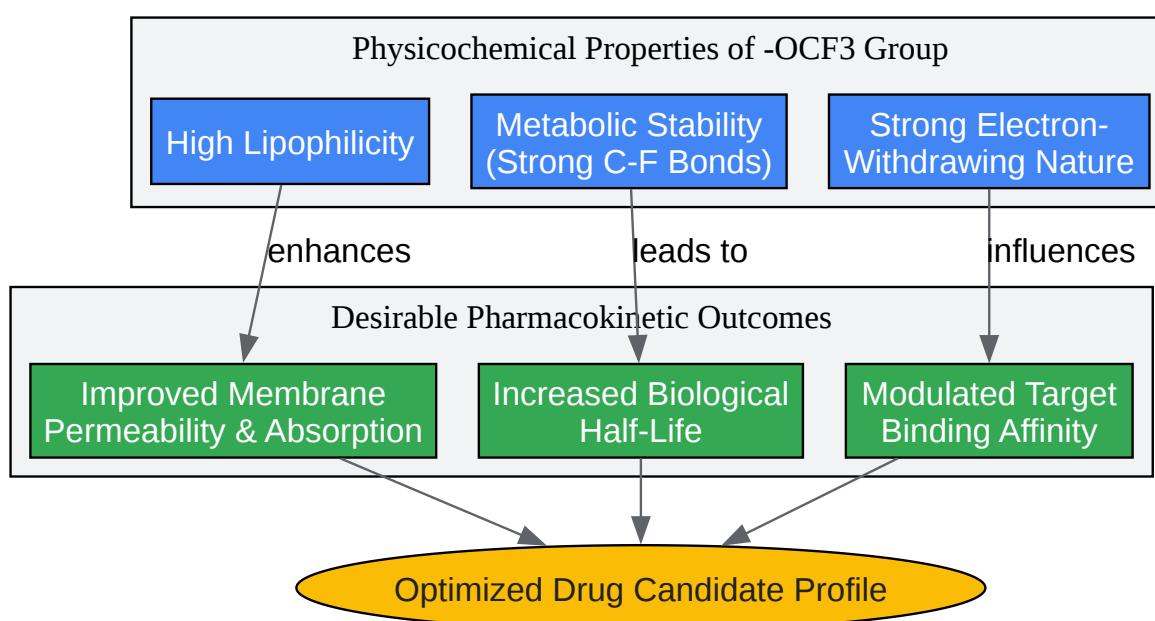
The compound's physical and chemical characteristics are crucial for its application in synthesis and formulation. These properties are summarized below.

Property	Value	Source(s)
CAS Number	175278-22-5	[3][4][5][6]
Molecular Formula	C ₈ H ₆ F ₃ NO ₃	[3][4][5][6]
Molecular Weight	221.13 g/mol	[1][3]
IUPAC Name	4-amino-3-(trifluoromethoxy)benzoic acid	[4][5]
Appearance	Off-white to light yellow powder/solid	[3]
Melting Point	168-179 °C	[1][3][7]
Boiling Point	~303.2 °C	[1]
Density	~1.5 g/cm ³	[1][3]
Solubility	Soluble in DMSO and methanol; slightly soluble in water	[3]
Purity	Typically ≥97%	[3][4]

Part 2: The Trifluoromethoxy Group - A Keystone for Drug Design

The trifluoromethoxy (-OCF₃) group is not merely a structural component; it is a strategic tool for optimizing the pharmacokinetic profile of drug candidates. Its influence stems from a unique combination of electronic and physical properties.

- Enhanced Lipophilicity: The -OCF₃ group is highly lipophilic, significantly more so than a methoxy (-OCH₃) group. This property can improve a molecule's ability to cross biological membranes, potentially leading to better absorption and distribution in the body.
- Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry. This makes the -OCF₃ group exceptionally resistant to metabolic degradation, particularly by cytochrome P450 enzymes. This stability can extend the biological half-life of a drug, reducing the required dosing frequency.
- Potent Electron-Withdrawing Effect: The -OCF₃ group acts as a strong electron-withdrawing substituent through a long-range inductive effect.^{[8][9]} This electronic influence can modulate the pKa of nearby functional groups and alter the molecule's binding affinity to its biological target, which is a critical factor for optimizing therapeutic activity.



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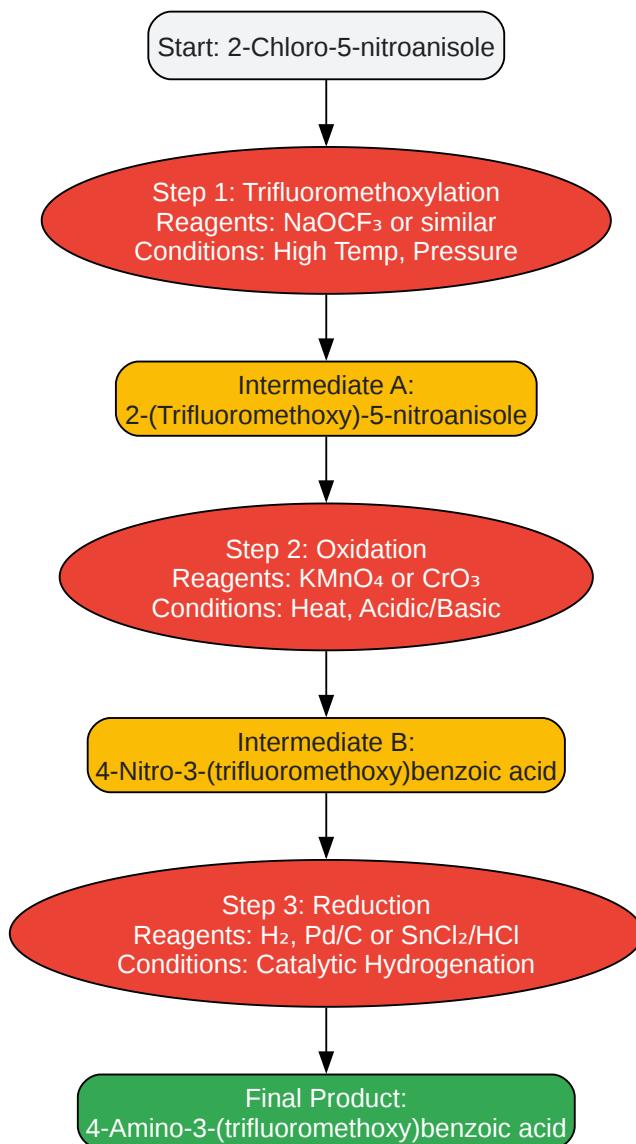
Caption: Impact of the -OCF₃ group on drug design logic.

Part 3: Synthesis and Structural Characterization

The synthesis of **4-amino-3-(trifluoromethoxy)benzoic acid** requires a multi-step approach that carefully introduces the required functional groups onto the aromatic ring. The following protocol describes a representative and validated pathway for this class of compounds.

Representative Synthesis Workflow

A common strategy involves starting with a precursor already containing the trifluoromethoxy group, followed by functional group interconversions. This ensures the sensitive -OCF₃ group is incorporated early and preserved throughout the synthesis.



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Caption: Representative workflow for the synthesis of the title compound.

Experimental Protocol: Reduction of Nitro Group (Step 3)

This final step is critical for installing the amine functionality. The reduction of an aromatic nitro group is a well-established and reliable transformation.

- **System Setup:** A hydrogenation vessel is charged with 4-nitro-3-(trifluoromethoxy)benzoic acid (1.0 eq) and a suitable solvent such as methanol or ethyl acetate.
- **Catalyst Addition:** A catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 1-5 mol%) is carefully added to the mixture.
 - **Causality:** Palladium on carbon is a highly efficient and widely used heterogeneous catalyst for the hydrogenation of nitro groups, offering high yields and clean conversions. It is easily removed by filtration post-reaction.
- **Hydrogenation:** The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 1-4 atm). The reaction mixture is stirred vigorously at room temperature.
- **Reaction Monitoring:** The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
- **Work-up:** Upon completion, the reaction mixture is carefully depressurized and purged with nitrogen. The catalyst is removed by filtration through a pad of Celite.
 - **Validation:** The complete removal of the palladium catalyst is crucial to prevent contamination of the final product. Celite provides a fine filtration medium that effectively traps the solid catalyst particles.
- **Isolation:** The filtrate is concentrated under reduced pressure to yield the crude product.
- **Purification:** The crude **4-amino-3-(trifluoromethoxy)benzoic acid** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product in high purity.^[3]

Spectroscopic Characterization Profile

The definitive identification of **4-amino-3-(trifluoromethoxy)benzoic acid** relies on a combination of spectroscopic methods. Based on its structure, the following spectral features are expected:

- ¹H NMR: The spectrum would show distinct signals in the aromatic region (approx. 6.5-8.0 ppm). The protons on the ring would appear as a complex multiplet system due to their coupling and the electronic effects of the three different substituents. The amine (-NH₂) and carboxylic acid (-COOH) protons would appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.
- Infrared (IR) Spectroscopy: The IR spectrum provides a clear fingerprint of the functional groups present.[10]
 - A very broad absorption band from ~2500-3300 cm⁻¹ corresponding to the O-H stretch of the hydrogen-bonded carboxylic acid dimer.[10][11]
 - Two sharp peaks around 3350-3450 cm⁻¹ for the symmetric and asymmetric N-H stretching of the primary amine.
 - A strong, sharp absorption band around 1680-1710 cm⁻¹ for the C=O (carbonyl) stretch of the carboxylic acid.[10][11]
 - Strong C-F stretching absorptions, typically found in the 1100-1300 cm⁻¹ region, characteristic of the -OCF₃ group.
- Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion (M⁺) peak corresponding to its molecular weight (m/z = 221.13). Common fragmentation patterns would include the loss of -OH (M-17) and -COOH (M-45).

Part 4: Applications in Medicinal Chemistry

4-Amino-3-(trifluoromethoxy)benzoic acid is primarily utilized as a high-value intermediate in the synthesis of complex bioactive molecules.[1][2][3] Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic carboxylic acid, provides synthetic handles for a wide array of chemical transformations.

- Scaffold for Library Synthesis: The amino group can be readily acylated, alkylated, or used in diazotization reactions, while the carboxylic acid can be converted into esters, amides, or acid chlorides.[2] This versatility allows for its incorporation into diverse molecular scaffolds to generate libraries of compounds for high-throughput screening.
- Bioisosteric Replacement: The trifluoromethoxy group can serve as a bioisostere for other functionalities, like a methoxy group, to fine-tune a lead compound's properties without drastically altering its core structure.
- Development of Novel Therapeutics: The unique properties imparted by the -OCF₃ group make this building block attractive for developing novel drugs in areas such as oncology, infectious diseases, and inflammatory conditions, where improving metabolic stability and cell permeability is a key objective.[1] The strategic placement of fluorine-containing amino acids and their derivatives is a rapidly growing area in drug development.[12]

Conclusion

4-Amino-3-(trifluoromethoxy)benzoic acid is more than a simple chemical reagent; it is an enabling tool for modern drug discovery and development. Its molecular structure, characterized by the strategic placement of amino, carboxylic acid, and trifluoromethoxy groups, offers a powerful combination of synthetic versatility and property-enhancing capabilities. The trifluoromethoxy moiety, in particular, provides a reliable method for improving lipophilicity and metabolic stability—two critical parameters in the optimization of drug candidates. As researchers continue to push the boundaries of molecular design, the demand for sophisticated and highly functionalized building blocks like **4-amino-3-(trifluoromethoxy)benzoic acid** will undoubtedly continue to grow.

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